molecular formula C16H12FNO B8343151 2-[(2-Fluorophenoxy)methyl]quinoline

2-[(2-Fluorophenoxy)methyl]quinoline

Cat. No. B8343151
M. Wt: 253.27 g/mol
InChI Key: IKSFWXPXJNONAB-UHFFFAOYSA-N
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Patent
US04732978

Procedure details

To a solution of 2-fluorophenol (7.8 g, 70 mmol) in 20 mL ethanol is added 2-(chloromethyl)quinoline hydrochloride (15.0 g, 70 mmol) followed by a solution of potassium hydroxide (7.86 g, 140 mmol) in 50 mL ethanol. The reaction mixture is refluxed overnight. After filtering while still hot, the reaction mixture is cooled to 8° C. to afford 9.3 g (53%) of brown crystals, m.p. 84°-86° C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.86 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].Cl.Cl[CH2:11][C:12]1[CH:21]=[CH:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=1.[OH-].[K+]>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:11][C:12]1[CH:21]=[CH:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Name
Quantity
15 g
Type
reactant
Smiles
Cl.ClCC1=NC2=CC=CC=C2C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.86 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtering while still hot, the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OCC2=NC3=CC=CC=C3C=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.